![molecular formula C12H11ClN2O4 B2802113 Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate CAS No. 261962-50-9](/img/structure/B2802113.png)

Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

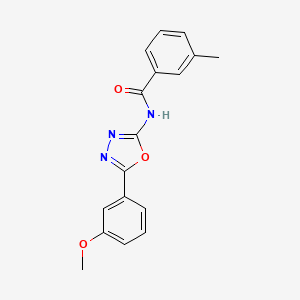

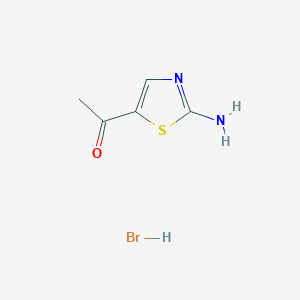

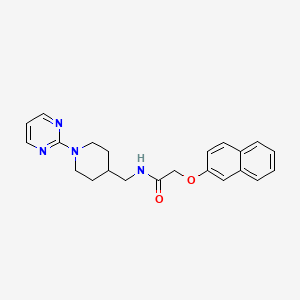

“Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate” is a chemical compound with the molecular formula C12H11ClN2O4 . It’s used for research purposes .

Molecular Structure Analysis

The molecular structure of “Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate” consists of 12 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 282.04100 .Physical And Chemical Properties Analysis

The physical state of “Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate” is solid . It has a predicted melting point of 138.75° C and a predicted boiling point of 419.6° C at 760 mmHg . The predicted density is 1.3 g/cm3 and the refractive index is n20D 1.55 .科学的研究の応用

Synthesis and Pharmacological Evaluation

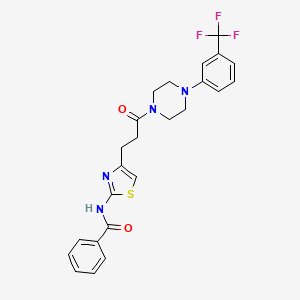

The research on ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate and its derivatives focuses on their synthesis, molecular docking, cytotoxicity studies, and potential pharmacological applications. A study detailed the synthesis process starting from 4-chlorophenoxyacetic acid, leading to various N-substituted derivatives. These compounds displayed significant antibacterial activity against both gram-negative and gram-positive bacteria, and moderate inhibition of the α-chymotrypsin enzyme, showcasing their potential as antibacterial agents. Furthermore, molecular docking studies revealed their active binding sites, correlating with their bioactivity data, suggesting less cytotoxic compounds through specific substitutions on the oxadiazole moiety (Siddiqui et al., 2014).

Versatile Building Block in Medicinal Chemistry

Another study highlighted the role of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a related compound, as a versatile building block for the preparation of derivatives used in medicinal chemistry. It described a straightforward route for preparing these derivatives, enabling the formation of new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks, integrating into biologically relevant molecules. This underscores the compound's significance in the development of novel therapeutic agents (Jakopin, 2018).

Antimicrobial Assessment

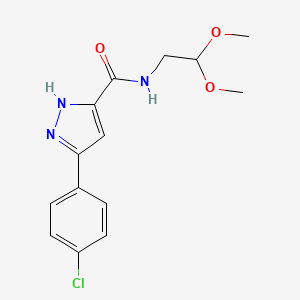

Research on heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate, which shares a synthetic pathway similarity, assessed their antimicrobial potential. Through various reactions leading to 1,3,4-oxadiazole derivatives, significant antimicrobial properties were unveiled. This study exemplifies the broad spectrum of biological activities exhibited by compounds within this chemical class, offering insights into their application in addressing microbial resistance (Taha & El-Badry, 2010).

Synthesis and Biological Activity Studies

Further investigations into the synthesis and biological activity of related oxadiazole derivatives revealed their potential as anti-inflammatory and analgesic agents. These studies not only highlight the synthetic accessibility of these compounds but also their promising pharmacological profiles, suggesting their utility in developing new therapies for inflammation and pain (Wagle, Adhikari, & Kumari, 2008).

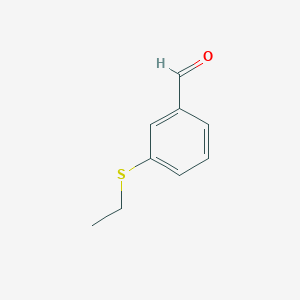

Antioxidant Activity

The antioxidant potential of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a structurally similar compound, was explored, demonstrating significant radical scavenging activity. This study indicated its capacity to induce endogenous defence systems and prevent radical chain reactions, marking it as a potential antioxidant for further investigation (Shehzadi et al., 2018).

特性

IUPAC Name |

ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O4/c1-2-17-12(16)11-14-10(15-19-11)7-18-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYQYWBEEZUHGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)COC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid](/img/structure/B2802035.png)

![5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate](/img/structure/B2802038.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxetane-3-carboxylic acid](/img/structure/B2802039.png)

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2802046.png)